molecular formula C15H13FN4O2S B2455836 7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092329-06-0

7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2455836
CAS No.: 1092329-06-0
M. Wt: 332.35
InChI Key: ZREPZQVCFAQOKP-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with a morpholine and a fluorophenyl group attached. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the pyridazine ring: The thiazole intermediate is then subjected to a condensation reaction with a hydrazine derivative to form the pyridazine ring.

    Introduction of the morpholine group: The morpholine moiety is introduced via nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the pyridazine-thiazole core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its unique structure, it is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
  • 7-(4-bromophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one
  • 7-(4-methylphenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-morpholin-4-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-10-3-1-9(2-4-10)11-13-12(14(21)19-18-11)17-15(23-13)20-5-7-22-8-6-20/h1-4H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREPZQVCFAQOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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